5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

LIMK1 inhibition kinase inhibitor thienopyrimidine SAR

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 450394-66-8, synonym Casein kinase 1δ-IN-17) is a 4-aminothieno[2,3-d]pyrimidine derivative substituted at C-4 with a pyridin-2-ylmethylamino group and methyl groups at C-5 and C-6. This scaffold was first characterized as a LIMK1 inhibitor scaffold in a 2011 hit-to-lead campaign.

Molecular Formula C14H14N4S
Molecular Weight 270.35 g/mol
Cat. No. B10802997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC14H14N4S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=N3)C
InChIInChI=1S/C14H14N4S/c1-9-10(2)19-14-12(9)13(17-8-18-14)16-7-11-5-3-4-6-15-11/h3-6,8H,7H2,1-2H3,(H,16,17,18)
InChIKeyGDHDVVWSNHVRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine: Core Scaffold & Multi-Kinase Profiling Data for Procurement Evaluation


5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 450394-66-8, synonym Casein kinase 1δ-IN-17) is a 4-aminothieno[2,3-d]pyrimidine derivative substituted at C-4 with a pyridin-2-ylmethylamino group and methyl groups at C-5 and C-6 [1]. This scaffold was first characterized as a LIMK1 inhibitor scaffold in a 2011 hit-to-lead campaign [2]. The compound has been profiled in publicly accessible bioactivity databases against multiple kinase targets, enabling cross-target selectivity comparisons that are unavailable for many in-class analogs [1]. The presence of specific quantitative multi-target profiling data—rather than single-target potency alone—represents the primary procurement-relevant differentiator for this compound within the 4-aminothieno[2,3-d]pyrimidine family.

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine: Why N-Substituent Identity Prevents Interchangeability


The 4-aminothieno[2,3-d]pyrimidine core is a privileged kinase-inhibitor scaffold, but target engagement is exquisitely sensitive to the C-4 N-substituent [1]. Variations at this position drive differential kinase selectivity profiles: the pyridin-2-ylmethyl substituent on the target compound confers a distinct selectivity pattern (LIMK1 IC50 = 18 nM, CHK2 IC50 = 161 nM, Fms IC50 = 575 nM) [2], whereas the 4-piperidinyl-substituted 5,6-dimethylthieno[2,3-d]pyrimidine core is reported as an M4 positive allosteric modulator with no documented LIMK1 or CK1δ engagement [3]. The target compound is also explicitly catalogued as a casein kinase 1δ (CK1δ) inhibitor (Casein kinase 1δ-IN-17) . Simply substituting a 5,6-dimethylthieno[2,3-d]pyrimidine bearing a different N-substituent would alter kinase selectivity, nullifying the dual LIMK1/CK1δ inhibition profile that distinguishes this compound for specific research applications.

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine: Quantitative Differentiation Evidence vs. In-Class Analogs


LIMK1 Inhibitory Potency: 18 nM vs. Scaffold-Reversal Precursor Class and BMS-3

The target compound inhibits LIMK1 with an IC50 of 18 nM [1]. The parent scaffold-reversal series (4-aminobenzothieno[3,2-d]pyrimidines) from which this series was derived reportedly exhibited only low-micromolar LIMK1 inhibition [2], meaning the target compound represents at minimum a ~50–100-fold potency improvement through scaffold reversal. The more optimized LIMK1 inhibitor BMS-3 achieves IC50 = 5 nM [3], placing the target compound within the sub-100 nM potency tier but distinct from the picomolar-range advanced leads. This data positions it as a well-validated, potent LIMK1 chemical probe suitable for target engagement studies where ultra-potent inhibition may be undesirable.

LIMK1 inhibition kinase inhibitor thienopyrimidine SAR

LIMK1 Selectivity over CHK2: 8.9-Fold Window Documented via Public Bioactivity Data

Within the same curated dataset (ChEMBL/BindingDB), the target compound shows LIMK1 IC50 = 18 nM vs. CHK2 IC50 = 161 nM, yielding a 8.9-fold selectivity window [1]. For comparison, the structurally related 4-aminothieno[2,3-d]pyrimidine scaffold has been extensively explored as a CK2 inhibitor scaffold [2], but published selectivity data for LIMK1-over-CHK2 are rarely reported within a single curated dataset for non-optimized screening hits. The availability of head-to-head selectivity data within one dataset enables direct intra-compound selectivity assessment that is absent for most 5,6-dimethylthieno[2,3-d]pyrimidine analogs in public databases.

kinase selectivity LIMK1 CHK2 off-target profiling

LIMK1 Selectivity over Fms (CSF-1R): 31.9-Fold Window Documented via Public Bioactivity Data

The same curated dataset reports Fms (CSF-1R) IC50 = 575 nM for the target compound, compared to LIMK1 IC50 = 18 nM, yielding a 31.9-fold selectivity window [1]. Fms/CSF-1R is a clinically relevant kinase target in oncology and inflammation [2], making knowledge of this selectivity window valuable for designing experiments where Fms-mediated signaling must be ruled out as a confounding factor. The only thieno[2,3-d]pyrimidine derivatives explicitly optimized for Fms inhibition achieve IC50 values in the low-nanomolar range (e.g., 2 nM) [2], confirming that the target compound's 575 nM Fms IC50 represents weak off-target activity rather than dual inhibition.

kinase selectivity Fms CSF-1R off-target profiling

Annotated CK1δ Inhibitor Identity: Dual-Target Potential Distinct from LIMK1-Selective Compounds

The target compound is explicitly catalogued and commercially supplied as Casein kinase 1δ-IN-17 (compound 753), a CK1δ inhibitor applicable to neurodegenerative disease research . While the full quantitative IC50 against CK1δ is not publicly disclosed in curated databases, the commercial annotation as a CK1δ probe distinguishes this compound from LIMK1-selective or LIMK1-only chemical probes such as BMS-3 (LIMK1 IC50 = 5 nM, no reported CK1δ activity) [1] and TH-257 (LIMK1 IC50 = 84 nM, no reported CK1δ activity) [2]. This dual LIMK1/CK1δ targeting profile is unique among commercially catalogued 5,6-dimethyl-4-aminothieno[2,3-d]pyrimidines.

CK1δ inhibition neurodegeneration dual kinase inhibitor

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


LIMK1 Target Validation Studies Requiring Profiled Selectivity Windows

The compound's documented LIMK1 potency (IC50 = 18 nM) combined with quantifiable selectivity over CHK2 (8.9-fold) and Fms (31.9-fold) [1] makes it suitable for LIMK1 target validation experiments where researchers must control for off-target kinase effects. Unlike advanced LIMK1 inhibitors such as BMS-3 (LIMK1 IC50 = 5 nM) [2] for which similar multi-target selectivity data are not publicly available in a single curated dataset, the target compound's multi-kinase profiling data enables rational experimental design with pre-characterized off-target boundaries.

Neurodegenerative Disease Research Leveraging Dual LIMK1/CK1δ Inhibition

The compound's explicit commercial annotation as a CK1δ inhibitor (Casein kinase 1δ-IN-17) combined with validated LIMK1 activity (IC50 = 18 nM) [1] positions it for neurodegenerative disease research—particularly Alzheimer's disease—where both CK1δ (implicated in tau pathology and circadian disruption) and LIMK1 (implicated in cofilin-mediated actin dynamics) are relevant targets. This dual-target profile distinguishes it from LIMK1-only probes like TH-257 and BMS-3 [2], and from CK1δ-only inhibitors, providing a single-compound solution for labs exploring convergent neurodegenerative pathways.

Structure-Activity Relationship (SAR) Studies on 4-Aminothieno[2,3-d]pyrimidine Scaffolds

The compound serves as a well-characterized reference point within the 5,6-dimethyl-4-aminothieno[2,3-d]pyrimidine SAR landscape [1]. Its pyridin-2-ylmethyl N-substituent confers a LIMK1/CK1δ selectivity profile distinctly different from: (a) the 4-piperidinyl-substituted series optimized for M4 PAM activity [2], (b) the 4-aminothieno[2,3-d]pyrimidine series optimized for CK2 inhibition [3], and (c) thieno[2,3-d]pyrimidine scaffolds optimized for B-Raf inhibition (IC50 = 0.025 µM) [4]. This makes it a valuable comparator compound for medicinal chemistry teams exploring kinase selectivity determinants across the 4-substituted thieno[2,3-d]pyrimidine chemical space.

Procurement for Kinase Panel Screening Reference Sets

With LIMK1 (IC50 = 18 nM), CHK2 (IC50 = 161 nM), and Fms (IC50 = 575 nM) data available in a single curated dataset [1], the target compound is suitable as a reference compound in kinase panel screening campaigns. Its intermediate multi-kinase activity profile—potent against LIMK1 but with measurable yet substantially weaker activity against CHK2 and Fms—can serve as a calibration standard for establishing selectivity scoring thresholds in medium-throughput kinase profiling workflows.

Quote Request

Request a Quote for 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.